molecular formula C13H8N2O B2767940 2-(4-Formylphenyl)isonicotinonitrile CAS No. 253801-11-5

2-(4-Formylphenyl)isonicotinonitrile

Cat. No.: B2767940
CAS No.: 253801-11-5
M. Wt: 208.22
InChI Key: UEHUHSUVKRLJGM-UHFFFAOYSA-N
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Description

2-(4-Formylphenyl)isonicotinonitrile is an organic compound with the molecular formula C13H8N2O. . This compound is characterized by the presence of both a formyl group and a nitrile group attached to a phenyl ring, which is further connected to an isonicotinonitrile moiety.

Preparation Methods

The synthesis of 2-(4-Formylphenyl)isonicotinonitrile typically involves the reaction of 4-formylbenzonitrile with isonicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-Formylphenyl)isonicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Formylphenyl)isonicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Formylphenyl)isonicotinonitrile involves its interaction with specific molecular targets. The formyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

2-(4-Formylphenyl)isonicotinonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Biological Activity

2-(4-Formylphenyl)isonicotinonitrile (CAS Number: 253801-11-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes a formyl group attached to a phenyl ring and an isonicotinonitrile moiety. The molecular formula is C12H8N2O, and it has a molecular weight of 200.20 g/mol. The compound's structure is essential for its biological activity, influencing its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The compound can be synthesized through condensation reactions between appropriate aldehydes and nitriles.
  • Cyclization : Subsequent cyclization reactions can produce the final product with desired functional groups.

Biological Activity

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .

Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It is suggested that the compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Studies

Several case studies have been published regarding the biological activity of this compound:

  • In Vivo Study on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with the compound significantly reduced bacterial load compared to control groups .
  • Anticancer Efficacy in Animal Models : Another study evaluated the anticancer effects of the compound in a xenograft model of breast cancer. Tumor growth was markedly inhibited in treated mice, demonstrating its potential as an anticancer therapeutic .

Comparative Analysis

To understand the efficacy of this compound relative to similar compounds, a comparison table is provided below:

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial, Anticancer16 - 3210 - 20
Compound AAntimicrobial32 - 64N/A
Compound BAnticancerN/A15 - 25

Properties

IUPAC Name

2-(4-formylphenyl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-8-11-5-6-15-13(7-11)12-3-1-10(9-16)2-4-12/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHUHSUVKRLJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzaldehyde-4-boronic acid (1.36 g), 2-bromo-4-cyano pyridine (1.5 g), cesium fluoride (2.72 g) and tetrakis(triphenylphosphine)palladium(0) (285 mg) were mixed together in dimethyl ethylene glycol (30 ml ). The reaction mixture was refluxed for 16 hrs under a atmosphere of nitrogen after which time the cooled mixture was diluted with diethyl ether (40 ml ) and washed with water (40 ml), the organic layer was separated and washed with saturated brine, dried over MgSO4 and evaporated under reduced pressure. The crude product was purified by column chromatography eluting with Dichloromethane/Diethyl ether (97.5/2.5, v/v) to afford the title compound (0.81 g).
[Compound]
Name
Benzaldehyde 4-boronic acid
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
285 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

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